1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene
Overview
Description
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C9H10ClNO4 and its molecular weight is 231.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Properties
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene, among other related compounds, has been utilized in the synthesis of certain (phenylthio)acetohydroxamic acids. These compounds have demonstrated notable fungicidal properties against fungi like Aspergillus niger and Rhizoctonia solani, making them of interest in agricultural and pharmaceutical research (Zayed et al., 1965).
Electrosynthesis
Electrochemical studies have explored the reduction of compounds like 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes. The findings are significant for the electrosynthesis of various compounds, providing insights into the electrochemical behavior and potential industrial applications of these nitrobenzene derivatives (Du & Peters, 2010).
Structural Analysis
The molecular structure of derivatives of nitrobenzene, including compounds similar to this compound, has been a subject of interest in structural chemistry. X-ray crystallography has been employed to confirm the structures of these compounds, which is crucial in understanding their chemical behavior and potential applications (Sweeney et al., 2018).
Chemical Synthesis
The chemical synthesis of various nitrobenzene derivatives, including processes involving sulfonation, nitration, and hydrolysis, has been researched extensively. These studies contribute to the development of more efficient synthesis methods for compounds like this compound, which are important in the production of a range of chemical products (Chun-xia, 2011).
Photochemical Reactions
Research into the photochemical reactions of organic crystals, including those containing nitro compounds, has implications for understanding the reactivity of compounds like this compound. These studies are significant in the field of photochemistry and may influence the development of photoresponsive materials (Padmanabhan et al., 1987).
Adsorption Studies
The adsorption behavior of compounds such as 4-chloro-2,5-dimethoxy nitrobenzene has been studied using activated pyrolytic char from pine sawdust. This research is relevant for environmental applications, particularly in the removal of contaminants from aqueous solutions (Xiao et al., 2014).
Reactions with Amines
Studies on the reactions of dichloro-dinitrobenzene compounds with amines provide insight into the chemical reactivity and potential applications of this compound in organic synthesis (Menezes et al., 2007).
Oxidation
StudiesThe selective oxidation of nitrobenzene to nitrophenol, catalyzed by polyoxometalates, represents an important area of research. This process, involving regioselective oxidation, is relevant for understanding and improving the reactivity of nitrobenzene derivatives, including those related to this compound (Khenkin et al., 2005).
Antiferromagnetic Exchange
The study of antiferromagnetic exchange interactions in compounds such as 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) provides insights into the magnetic properties of nitrobenzene derivatives. Such research is crucial for the development of materials with specific magnetic properties, potentially including derivatives of this compound (Fujita et al., 1996).
Environmental Remediation
Research on the reduction of nitro aromatic compounds by zero-valent iron metal, including nitrobenzene, is significant for environmental remediation. Understanding the reduction pathways and kinetics can aid in developing methods to treat contaminated groundwater, which may include compounds related to this compound (Agrawal & Tratnyek, 1996).
Microbial Degradation
A study on the microbial degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans XII highlights the potential for bioremediation of chloronitrobenzenes. Such research is crucial for environmental biotechnology, offering insights into the biodegradation of similar compounds like this compound (Shah, 2014).
Properties
IUPAC Name |
1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNUGLFVZJARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541142 | |
Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-94-9 | |
Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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